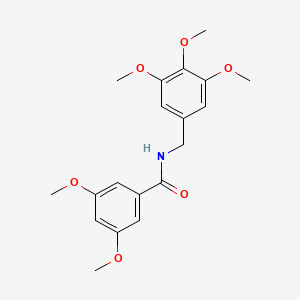![molecular formula C24H24N2O3 B5178270 3-METHYL-N-[4-(4-PROPOXYBENZAMIDO)PHENYL]BENZAMIDE](/img/structure/B5178270.png)
3-METHYL-N-[4-(4-PROPOXYBENZAMIDO)PHENYL]BENZAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-METHYL-N-[4-(4-PROPOXYBENZAMIDO)PHENYL]BENZAMIDE is an organic compound belonging to the class of benzamides It is characterized by the presence of a benzamide group substituted with a 3-methyl group and a 4-(4-propoxybenzamido)phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-N-[4-(4-PROPOXYBENZAMIDO)PHENYL]BENZAMIDE typically involves the following steps:
Formation of 4-propoxybenzoic acid: This can be achieved by reacting 4-hydroxybenzoic acid with propyl bromide in the presence of a base such as potassium carbonate.
Amidation: The 4-propoxybenzoic acid is then converted to 4-propoxybenzamide by reacting it with ammonia or an amine.
Coupling with 3-methylbenzoic acid: The final step involves coupling the 4-propoxybenzamide with 3-methylbenzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
3-METHYL-N-[4-(4-PROPOXYBENZAMIDO)PHENYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzamide group.
Reduction: Reduced derivatives, potentially converting amide groups to amines.
Substitution: Substituted benzamides with various functional groups.
科学的研究の応用
3-METHYL-N-[4-(4-PROPOXYBENZAMIDO)PHENYL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-METHYL-N-[4-(4-PROPOXYBENZAMIDO)PHENYL]BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Uniqueness
3-METHYL-N-[4-(4-PROPOXYBENZAMIDO)PHENYL]BENZAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it valuable for specific research and industrial applications.
特性
IUPAC Name |
3-methyl-N-[4-[(4-propoxybenzoyl)amino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3/c1-3-15-29-22-13-7-18(8-14-22)23(27)25-20-9-11-21(12-10-20)26-24(28)19-6-4-5-17(2)16-19/h4-14,16H,3,15H2,1-2H3,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMHCCAPYWCRBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(4-chlorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine](/img/structure/B5178191.png)

![3-(2H-1,3-benzodioxol-5-yl)-N-[(pyridin-3-yl)methyl]propanamide](/img/structure/B5178202.png)
![N-{[1-(dimethylamino)cyclohexyl]methyl}-5-(4-fluorophenyl)-1,2,4-triazin-3-amine](/img/structure/B5178208.png)
![4-[1-(benzylthio)-3,4,4-trichloro-2-nitro-1,3-butadien-1-yl]morpholine](/img/structure/B5178218.png)
![1-(2-chlorobenzyl)-N-[2-methyl-2-(4-morpholinyl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5178226.png)
![8-[4-(4-iodophenoxy)butoxy]quinoline](/img/structure/B5178236.png)

![2-(4-chlorophenyl)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B5178247.png)
![1-(2-methyl-1H-indol-3-yl)-2-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl]ethanone](/img/structure/B5178255.png)
![4-[(4-{N-[(3,4-dimethylphenyl)sulfonyl]ethanehydrazonoyl}phenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5178258.png)
![N-[(1-ethylimidazol-2-yl)methyl]-2-methoxy-N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]ethanamine](/img/structure/B5178272.png)

![2-[4-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]piperazin-1-yl]pyrazine](/img/structure/B5178279.png)
